methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine
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Overview
Description
Methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine is a complex organic compound featuring a unique structure that combines an oxane ring, a phenyl-thiazole moiety, and a methylamine group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the environment .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane Ring Formation: The synthesis begins with the formation of the oxane ring, typically through the cyclization of a suitable diol precursor under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxane and thiazole rings are then coupled through a series of nucleophilic substitution reactions. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine typically involves large-scale batch processes. Key steps include:
Bulk Synthesis of Precursors: Large quantities of oxane and thiazole precursors are synthesized and purified.
Automated Coupling Reactions: Automated reactors are used to perform the coupling reactions under controlled conditions.
Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxane ring, converting it into more reduced forms such as tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiazole ring.
Tetrahydrofuran Derivatives: From reduction of the oxane ring.
Functionalized Amines: From substitution reactions at the methylamine group.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: Its unique structure makes it a promising candidate for drug development, particularly in the areas of cancer and infectious diseases.
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Polymer Chemistry: The compound can be incorporated into polymers to enhance their mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups and overall reactivity.
Oxane Derivatives: Compounds like tetrahydropyran and dioxane share the oxane ring but lack the thiazole and methylamine groups.
Uniqueness
Methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine is unique due to its combination of an oxane ring, a phenyl-thiazole moiety, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-methyl-1-(oxan-2-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19(12-16-9-5-6-10-20-16)11-15-13-21-17(18-15)14-7-3-2-4-8-14/h2-4,7-8,13,16H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPFZSOPIOVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCO1)CC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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